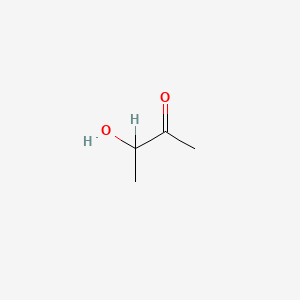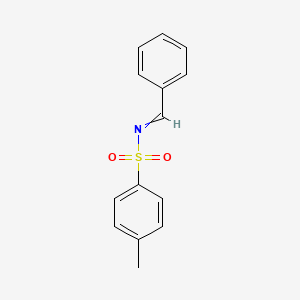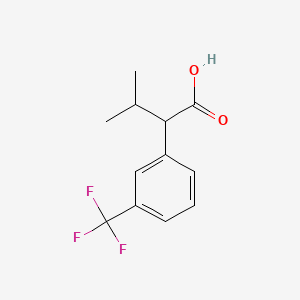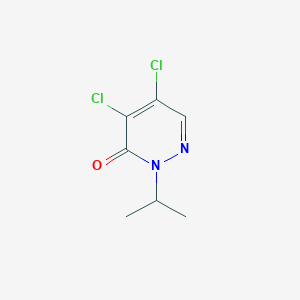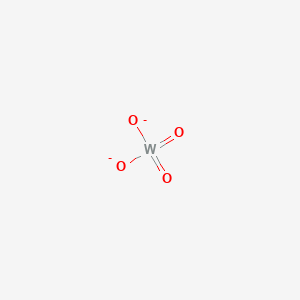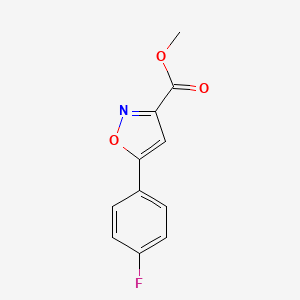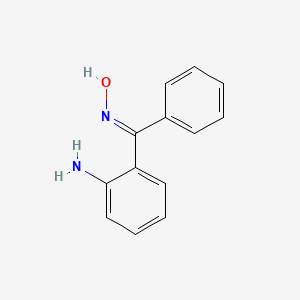
(E)-(2-Aminophenyl)(phenyl)methanone oxime
Vue d'ensemble
Description
“(E)-(2-Aminophenyl)(phenyl)methanone oxime” is a type of oxime, a class of compounds containing the >C=N-O-R moiety . Oximes are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . They are also therapeutic agents against organophosphate (OP) poisoning .
Synthesis Analysis
Oxime esters, which include “(E)-(2-Aminophenyl)(phenyl)methanone oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
Oximes have two isomers due to the specificity of the C=N double bond; there are two stereoisomeric forms according to the E/Z configuration . E isomers of oximes are more biologically active than Z isomers .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Applications De Recherche Scientifique
Biological Activity
Oxime ethers, a class of compounds containing the >C=N-O-R moiety, have been found to exhibit various biological activities . They have been associated with bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities . The presence of this moiety affects the biological activity of the compounds .
Antidepressant Activity
Fluvoxamine, an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor, is a derivative of (E)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime . It has been used recently in the treatment of COVID-19 .
Anticancer Activity
Oximes are known for their anticancer activities . They have been considered as potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation .
Antimicrobial Activity
Oximes have been recognized for their antimicrobial activity . They have been used as therapeutic agents against organophosphate (OP) poisoning .
Antifungal Activity
An example of an antifungal drug is oxiconazole . It is an acetophenone-oxime derivative of the basic imidazole structural unit .
Herbicidal Activity
Oxime ethers have been associated with herbicidal activities . This makes them an interesting area of research for scientists .
Role in Intracellular Signaling Pathways
Role in Organic Functional Group Transformations
The oxime functional group is pivotal in chemistry, finding extensive applications in organic functional group transformations .
Mécanisme D'action
The biological activity of oximes is often connected to the activity of the substrate . New oxime compounds can demonstrate various functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNPQQBAZTBIO-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(2-Aminophenyl)(phenyl)methanone oxime | |
CAS RN |
51674-05-6 | |
| Record name | 2-AMINOBENZOPHENONE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



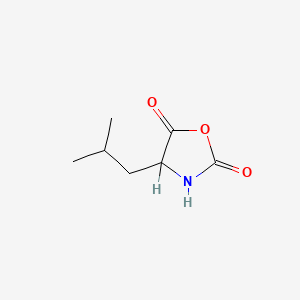
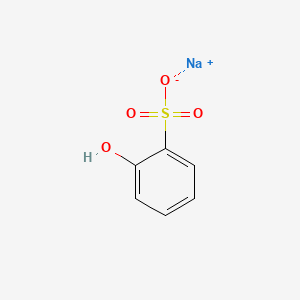
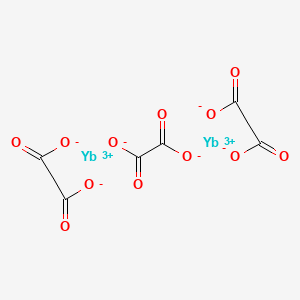
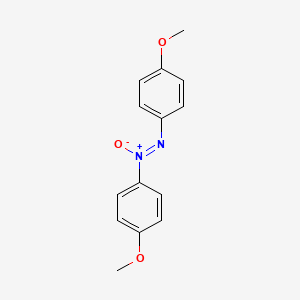
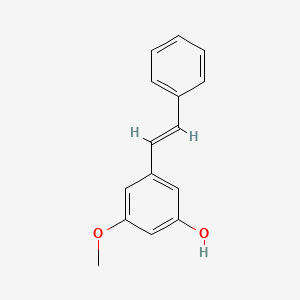
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)
